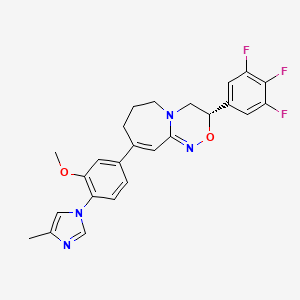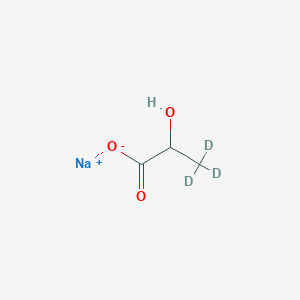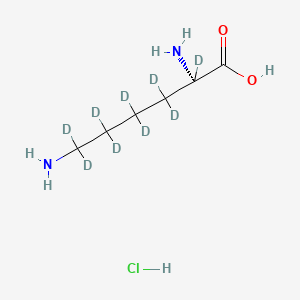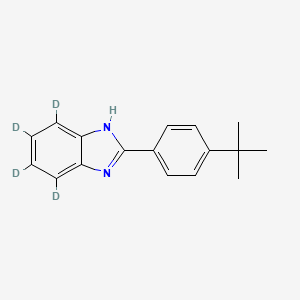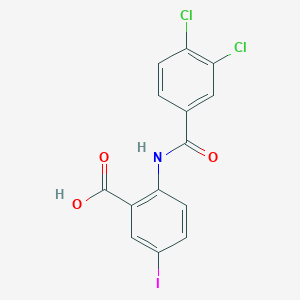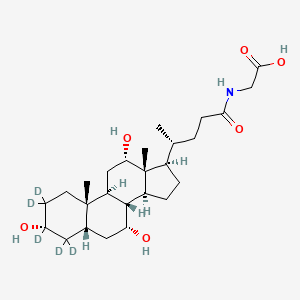
Glycocholic Acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycocholic Acid-d5 is a deuterium-labeled derivative of Glycocholic Acid, a bile acid conjugate of cholic acid and glycine. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .
准备方法
Synthetic Routes and Reaction Conditions
Glycocholic Acid-d5 is synthesized by introducing deuterium atoms into the Glycocholic Acid molecule. The process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Glycocholic Acid are replaced with deuterium atoms under specific conditions. This can be achieved using deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .
化学反应分析
Types of Reactions
Glycocholic Acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The glycine moiety can be substituted with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and various amino acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino acid conjugates .
科学研究应用
Glycocholic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of bile acids in the body.
Metabolomics: Helps in the identification and quantification of bile acids in biological samples.
Cancer Research: Investigated for its role in modulating multidrug resistance and inducing apoptosis in cancer cells.
Liver Function Studies: Used to assess liver function and bile acid metabolism in various liver diseases
作用机制
Glycocholic Acid-d5 acts as a detergent to solubilize fats for absorption in the intestines. It targets specific transporters and receptors involved in bile acid metabolism, facilitating the emulsification and absorption of dietary fats. The deuterium labeling allows for precise tracking of its metabolic pathways and interactions within the body .
相似化合物的比较
Similar Compounds
Taurocholic Acid: Another bile acid conjugate with taurine instead of glycine.
Chenodeoxycholic Acid: A primary bile acid with similar functions but different structural features.
Deoxycholic Acid: A secondary bile acid formed from the bacterial modification of primary bile acids.
Uniqueness
Glycocholic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research applications where precise tracking and quantification are essential .
属性
分子式 |
C26H43NO6 |
|---|---|
分子量 |
470.7 g/mol |
IUPAC 名称 |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D |
InChI 键 |
RFDAIACWWDREDC-IYHMEHENSA-N |
手性 SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O |
规范 SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


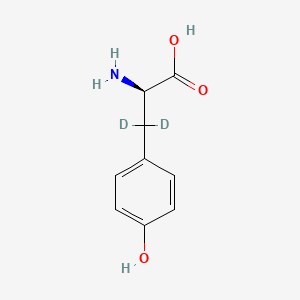
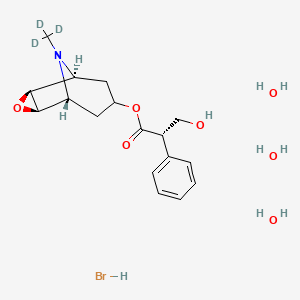
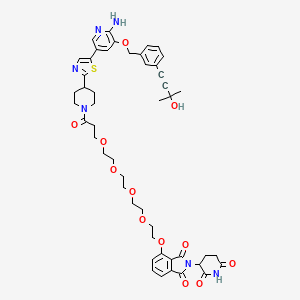
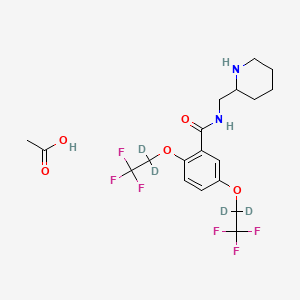
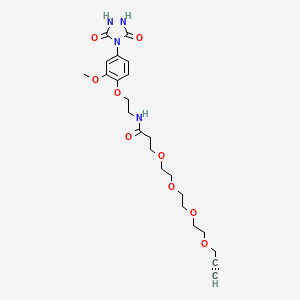
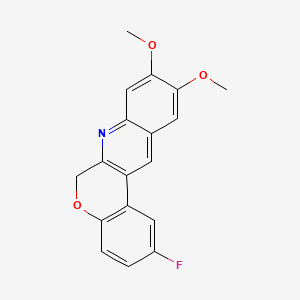
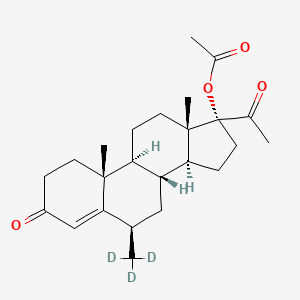
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
